molecular formula C12H15BrO B7974563 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene

Cat. No.: B7974563
M. Wt: 255.15 g/mol
InChI Key: YYZYCRXDRDMBSD-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes. It features a bromine atom attached to a benzene ring, which is further substituted with a cyclobutylmethoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclobutylmethoxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding dehalogenated benzene derivative.

Scientific Research Applications

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of advanced materials such as polymers and liquid crystals.

    Chemical Biology: Employed in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is oxidized through a series of electron transfer steps facilitated by the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(cyclobutylmethoxy)benzene: Similar structure but lacks the methyl group.

    1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the cyclobutylmethoxy group.

    1-Bromo-4-tert-butylbenzene: Features a tert-butyl group instead of the cyclobutylmethoxy group.

Uniqueness

1-Bromo-4-(cyclobutylmethoxy)-2-methylbenzene is unique due to the presence of both a cyclobutylmethoxy group and a methyl group on the benzene ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(cyclobutylmethoxy)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYCRXDRDMBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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